Tert-butyl N-[(4-amino-3-propan-2-yloxyphenyl)methyl]carbamate
Description
Tert-butyl N-[(4-amino-3-propan-2-yloxyphenyl)methyl]carbamate is a carbamate derivative featuring a tert-butyl-protected amine group attached to a benzyl moiety. The phenyl ring is substituted with an amino (-NH₂) group at the para position and an isopropoxy (-OCH(CH₃)₂) group at the meta position.
Properties
IUPAC Name |
tert-butyl N-[(4-amino-3-propan-2-yloxyphenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-10(2)19-13-8-11(6-7-12(13)16)9-17-14(18)20-15(3,4)5/h6-8,10H,9,16H2,1-5H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDAPMMWFDXSEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)CNC(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[(4-amino-3-propan-2-yloxyphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate aryl halide under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction conditions are generally mild, with temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction parameters are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(4-amino-3-propan-2-yloxyphenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl N-[(4-amino-3-propan-2-yloxyphenyl)methyl]carbamate has been explored as a precursor in the synthesis of various pharmaceutical compounds, particularly those targeting serotonin receptors. One notable application is in the synthesis of pimavanserin, a drug used for treating psychosis in Parkinson's disease patients. The compound serves as an intermediate in the production process, enhancing the yield and purity of the final product .
Case Study: Synthesis of Pimavanserin
A method for synthesizing pimavanserin involves using this compound as a key starting material. The process emphasizes high purity and yield while minimizing toxic by-products. This method highlights the compound's utility in creating effective therapeutic agents with fewer side effects compared to traditional antipsychotics .
Anti-inflammatory Research
Recent studies have demonstrated the anti-inflammatory potential of derivatives related to this compound. A series of compounds synthesized from similar structures were evaluated for their efficacy against inflammation.
Data Table: Anti-inflammatory Activity
| Compound ID | % Inhibition (compared to Indomethacin) | Time (hours) |
|---|---|---|
| 4a | 54.24% | 9 |
| 4i | 39.02% | 12 |
The results indicate that certain derivatives exhibit promising anti-inflammatory activity, making them candidates for further development as therapeutic agents .
Receptor Targeting
The compound's structure allows it to interact selectively with serotonin receptors, particularly the 5-HT2A receptor. This selectivity is crucial for developing drugs aimed at treating psychiatric disorders without affecting other receptor types, thus reducing potential side effects.
Mechanism of Action
The mechanism of action of Tert-butyl N-[(4-amino-3-propan-2-yloxyphenyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include inhibition of key metabolic enzymes and disruption of cellular processes.
Comparison with Similar Compounds
The following analysis categorizes structurally related carbamates and highlights key differences in substituents, synthesis, and properties.
Phenyl-Substituted Carbamates
These compounds share a benzyl carbamate backbone but vary in substituents on the phenyl ring (Table 1).
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s amino and isopropoxy groups are electron-donating, enhancing aromatic ring reactivity toward electrophilic substitution compared to halogenated analogs (e.g., 41ε, 42i) .
- Biological Relevance: Thiazole-containing derivatives (e.g., 42d, 42i) demonstrate improved binding to enzymes like kinases, suggesting the target compound’s amino group could be modified to incorporate heterocycles for enhanced activity .
Cyclic and Heterocyclic Carbamates
These compounds incorporate carbamates into cyclic or heterocyclic systems (Table 2).
Key Observations :
- Stereochemical Complexity : Chiral centers in cyclic carbamates (e.g., PBS63425) enable precise interactions in asymmetric catalysis or enantioselective drug action, a feature absent in the target compound .
Halogenated Carbamates
These derivatives feature halogen substituents, altering electronic and steric profiles (Table 3).
Key Observations :
- Electrophilic Reactivity: Bromo and chloro substituents (e.g., ) enhance reactivity in nucleophilic aromatic substitution, contrasting with the target compound’s amino group, which may participate in condensation reactions .
- Safety Profile: Phenethyl carbamates (e.g., 167886-56-8) are classified as non-hazardous, suggesting similar safety for the target compound if reactive groups are absent .
Complex Bicyclic Carbamates
Examples from include highly specialized structures:
- tert-butyl N-[(2S,3S)-4-chloro-3-hydroxy-1-(4-phenylmethoxyphenyl)butan-2-yl]carbamate (174801-33-3) : Features a bicyclic scaffold with multiple stereocenters, likely used in peptide mimetics or protease inhibitors.
Key Observations :
- Structural Complexity : Bicyclic systems offer rigidity and defined spatial arrangements, advantageous for high-affinity target binding but synthetically challenging compared to the target compound’s simpler structure .
Biological Activity
Tert-butyl N-[(4-amino-3-propan-2-yloxyphenyl)methyl]carbamate, a carbamate derivative, has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H18N2O2
- Molecular Weight : 222.28 g/mol
- IUPAC Name : tert-butyl N-(3-amino-4-methylphenyl)carbamate
- CAS Number : 660838-05-1
This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. The compound is believed to inhibit certain kinases involved in cell signaling pathways, particularly those related to cancer progression and angiogenesis.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2), a critical regulator in tumor angiogenesis. Inhibition of VEGFR2 can lead to reduced tumor growth and metastasis by impairing the formation of new blood vessels necessary for tumor survival .
Anticancer Properties
Studies have demonstrated that this compound possesses significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results against HT-29 (colon cancer) and COLO-205 (colorectal cancer) cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Antimicrobial Activity
In addition to anticancer effects, this compound has been evaluated for its antimicrobial properties. Preliminary data suggest it may exhibit activity against various bacterial strains, although further studies are needed to establish its efficacy and mechanism of action in this context .
Case Studies and Research Findings
- Cytotoxicity and Apoptosis : In a study assessing the effects of this compound on cancer cells, researchers found that the compound not only inhibited cell proliferation but also induced apoptosis through cell cycle arrest in the G1 and G2/M phases .
- Molecular Docking Studies : Computational studies using molecular docking techniques revealed that the compound binds effectively to the active site of VEGFR2, suggesting a strong potential for therapeutic application in targeting angiogenesis-related pathways .
- Comparative Analysis with Existing Drugs : The compound was compared with established drugs like Cabozantinib in terms of cytotoxicity and mechanism of action, showing competitive inhibition profiles which highlight its potential as a novel therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
